MM0299
Overview
Description
MM0299 is a compound known for its inhibitory effects on lanosterol synthase (LSS), an enzyme involved in cholesterol biosynthesis. It has shown significant potential in scientific research, particularly in the treatment of glioblastoma, a type of brain cancer. This compound works by inducing the production of 24(S),25-epoxycholesterol (EPC), which depletes cellular cholesterol and inhibits cell proliferation .
Preparation Methods
The synthesis of MM0299 involves several steps, including the formation of a tetracyclic dicarboximide structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared under controlled laboratory conditions, ensuring high purity and consistency .
Chemical Reactions Analysis
MM0299 primarily undergoes reactions related to its role as an LSS inhibitor. The compound interacts with LSS to inhibit its activity, leading to the generation of EPC. This reaction is crucial for its anti-glioblastoma activity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and other organic solvents that facilitate the dissolution and reaction of this compound .
Scientific Research Applications
MM0299 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cholesterol biosynthesis and the role of LSS in various biological processes.
Biology: Investigated for its effects on cell proliferation and cholesterol metabolism.
Medicine: Explored as a potential therapeutic agent for glioblastoma due to its ability to penetrate the blood-brain barrier and selectively target glioma stem-like cells
Industry: Utilized in the development of new drugs targeting cholesterol biosynthesis pathways.
Mechanism of Action
MM0299 exerts its effects by inhibiting lanosterol synthase, an enzyme critical for cholesterol biosynthesis. By inhibiting LSS, this compound diverts sterol flux away from cholesterol into a shunt pathway that produces EPC. EPC is necessary and sufficient for this compound-induced toxicity in glioma stem-like cells, leading to the depletion of cellular cholesterol and inhibition of cell proliferation .
Comparison with Similar Compounds
MM0299 is unique in its high selectivity for lanosterol synthase and its ability to penetrate the blood-brain barrier. Similar compounds include other LSS inhibitors, but this compound exhibits superior selectivity and efficacy in targeting glioma stem-like cells. Some similar compounds are:
Ro 48-8071: Another LSS inhibitor with different selectivity and efficacy profiles.
TAK-475: Known for its cholesterol-lowering effects but with less specificity for glioma cells
This compound stands out due to its brain-penetrant properties and its specific action on glioma stem-like cells, making it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-16-6-2-14(3-7-16)22(28)13-32-17-8-4-15(5-9-17)27-25(29)23-18-10-11-19(21-12-20(18)21)24(23)26(27)30/h2-11,18-21,23-24H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUJAWVNBGZCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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